molecular formula C9H12NNaO3S B12684249 Sodium ((2,5-dimethylphenyl)amino)methanesulphonate CAS No. 81730-11-2

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate

Cat. No.: B12684249
CAS No.: 81730-11-2
M. Wt: 237.25 g/mol
InChI Key: DJHOVNIYZXIWGM-UHFFFAOYSA-M
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Description

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is a chemical compound with the molecular formula C₉H₁₂NNaO₃S It is known for its unique structure, which includes a sulphonate group attached to a methanesulphonate moiety, and an amino group substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then neutralized with sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the compound. The final product is often purified through recrystallization or other separation techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonate group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulphonate group can form strong ionic interactions, while the amino group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium ((2,4-dimethylphenyl)amino)methanesulphonate
  • Sodium ((3,5-dimethylphenyl)amino)methanesulphonate
  • Sodium ((2,6-dimethylphenyl)amino)methanesulphonate

Uniqueness

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

CAS No.

81730-11-2

Molecular Formula

C9H12NNaO3S

Molecular Weight

237.25 g/mol

IUPAC Name

sodium;(2,5-dimethylanilino)methanesulfonate

InChI

InChI=1S/C9H13NO3S.Na/c1-7-3-4-8(2)9(5-7)10-6-14(11,12)13;/h3-5,10H,6H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI Key

DJHOVNIYZXIWGM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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